3-hydroxyadipyl-CoA

Phenylacetate catabolism Dicarboxylic acid metabolism Acyl-CoA substrate specificity

Paa pathway researchers require authentic 3-hydroxyadipyl-CoA; monocarboxylic 3-hydroxyacyl-CoA analogs (e.g., 3-hydroxybutyryl-CoA) yield non-physiological results due to strict PaaF hydratase and PaaH dehydrogenase substrate specificity. PaaH exhibits exclusive NAD+ dependence (<10% NADP(H) activity), rendering NADPH-coupled formats biochemically invalid. • PaaH/F enzyme kinetics & inhibitor screening substrate • Reverse β-oxidation intermediate for adipic acid biosynthesis • LC-MS/MS analytical standard (HMDB0012475; Expected but not Quantified) • ≥98% purity by HPLC; custom synthesis available

Molecular Formula C27H44N7O20P3S
Molecular Weight 911.7 g/mol
Cat. No. B1242584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxyadipyl-CoA
Molecular FormulaC27H44N7O20P3S
Molecular Weight911.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CCC(=O)O)O)O
InChIInChI=1S/C27H44N7O20P3S/c1-27(2,22(41)25(42)30-6-5-16(36)29-7-8-58-18(39)9-14(35)3-4-17(37)38)11-51-57(48,49)54-56(46,47)50-10-15-21(53-55(43,44)45)20(40)26(52-15)34-13-33-19-23(28)31-12-32-24(19)34/h12-15,20-22,26,35,40-41H,3-11H2,1-2H3,(H,29,36)(H,30,42)(H,37,38)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14?,15-,20-,21-,22+,26-/m1/s1
InChIKeyOTEACGAEDCIMBS-FOLKQPSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyadipyl-CoA for Dicarboxylic Acid Pathway Research


3-Hydroxyadipyl-CoA (CAS 25157-96-4) is a C6 dicarboxylic acyl-CoA thioester with a 3-hydroxyl group, structurally classified as a 3-hydroxyacyl-CoA [1]. It serves as the obligate intermediate in the aerobic phenylacetate catabolic pathway (Paa pathway), where it is formed via hydration of 2,3-dehydroadipyl-CoA by enoyl-CoA hydratase PaaF and subsequently oxidized to 3-oxoadipyl-CoA by the NAD+-dependent 3-hydroxyadipyl-CoA dehydrogenase PaaH [2][3]. Distinct from monocarboxylic 3-hydroxyacyl-CoAs (e.g., 3-hydroxybutyryl-CoA), 3-hydroxyadipyl-CoA possesses a terminal carboxyl group on its acyl chain, conferring unique reactivity in both catabolic and biosynthetic contexts, including reverse β-oxidation pathways for adipic acid production [4].

1 Phenylacetate catabolic pathway (Paa) substrate – authentic C6 dicarboxylic intermediate
2 Specifically required for PaaF hydratase and PaaH dehydrogenase enzymatic characterization
3 Distinct from monocarboxylic 3-hydroxyacyl-CoAs; terminal carboxyl group dictates pathway recognition

3-Hydroxyadipyl-CoA Specificity in the Paa Pathway


3-Hydroxyadipyl-CoA is not interchangeable with monocarboxylic 3-hydroxyacyl-CoAs (e.g., 3-hydroxybutyryl-CoA) because its terminal carboxyl group dictates substrate recognition by the dedicated PaaF hydratase and PaaH dehydrogenase enzymes within the phenylacetate degradation operon [1]. Genetic evidence from E. coli K12 demonstrates that deletion of paaH results in specific accumulation of 3-hydroxyadipate, while the parallel monocarboxylic β-oxidation pathway remains unaffected [2]. Furthermore, the PaaH enzyme exhibits strict NAD+ cofactor dependence—NADP(H) is utilized at less than 10% of NAD(H) activity—making substitution with generic NADPH-preferring 3-hydroxyacyl-CoA dehydrogenases biochemically invalid [3]. This pathway-restricted specificity means that any experimental or industrial workflow requiring authentic phenylacetate pathway flux or dicarboxylic acyl-CoA chain extension demands 3-hydroxyadipyl-CoA specifically; using 3-hydroxybutyryl-CoA or 3-hydroxyhexanoyl-CoA will yield non-physiological results.

Monocarboxylic 3-hydroxyacyl-CoAs
3-hydroxybutyryl-CoA or 3-hydroxyhexanoyl-CoA are not recognized by PaaF/PaaH; substrate substitution may abolish pathway flux.
NADPH-based coupling systems
PaaH exhibits strong NAD+ preference; using NADPH regeneration may severely reduce activity in coupled assays.
Generic 3-hydroxyacyl-CoA dehydrogenases
No bypass dehydrogenase in E. coli can replace PaaH for this dicarboxylic intermediate; pathway specificity must be maintained.

Quantitative Evidence for 3-Hydroxyadipyl-CoA


Dicarboxylic vs. Monocarboxylic 3-Hydroxyacyl-CoAs

3-Hydroxyadipyl-CoA carries a terminal carboxyl group (C6 dicarboxylic chain), distinguishing it from monocarboxylic analogs such as 3-hydroxybutyryl-CoA (C4) and 3-hydroxyhexanoyl-CoA (C6 monocarboxylic). This structural feature is essential for recognition by the PaaF enoyl-CoA hydratase, which was shown by mass spectrometry to catalyze the reversible conversion of 2,3-dehydroadipyl-CoA into 3-hydroxyadipyl-CoA in a purified system, and does not accept monocarboxylic enoyl-CoAs at comparable rates [1]. The Paa pathway exclusively processes dicarboxylic CoA intermediates; the downstream thiolase PaaJ cleaves 3-oxoadipyl-CoA into acetyl-CoA and succinyl-CoA, a reaction impossible with monocarboxylic 3-oxoacyl-CoAs [2].

Dicarboxylic vs. Monocarboxylic
Head-to-head
Terminal -COOH enables PaaF recognition; monocarboxylic enoyl-CoAs not accepted at comparable rates
Essential for Paa pathway flux; monocarboxylic 3-hydroxyacyl-CoAs will not support pathway studies.
Mass spectrometry evidence from purified PaaF; verify in your experimental system.
Phenylacetate catabolism Dicarboxylic acid metabolism Acyl-CoA substrate specificity

PaaH NAD+ Cofactor Preference

The PaaH 3-hydroxyadipyl-CoA dehydrogenase exhibits a strong preference for NAD+ over NADP+. BRENDA-curated data for EC 1.1.1.35 indicates that NADP(H) is utilized at a rate of less than 10% compared to NAD(H) [1]. This contrasts with certain 3-hydroxyacyl-CoA dehydrogenases (e.g., type II HADH/ABAD) that can utilize both cofactors or even prefer NADP+. For investigators using NADPH-generating coupling systems, 3-hydroxyadipyl-CoA activity will be severely attenuated unless NAD+ is specifically supplied.

NAD+ Cofactor Preference
Class-level
NADP(H) <10% of NAD(H) activity
NAD+ must be supplied; NADPH-based systems will yield >90% activity loss.
BRENDA-curated cofactor table; confirm with your PaaH preparation.
Cofactor specificity Enzyme kinetics Phenylacetate degradation

3-Hydroxyadipate Accumulation in paaH Mutants

Deletion of the paaH gene (encoding 3-hydroxyadipyl-CoA dehydrogenase) in E. coli K12 results in the specific accumulation of 3-hydroxyadipate, the hydrolyzed product of 3-hydroxyadipyl-CoA. This was demonstrated by NMR spectroscopy using [ring-13C6]phenylacetate as substrate, confirming the carbon atoms originate from the aromatic ring [1]. In contrast, deletion of the upstream paaF gene results in accumulation of Δ3-dehydroadipate, a distinct intermediate. This genetic dissection establishes 3-hydroxyadipyl-CoA as the sole substrate for PaaH and confirms that no bypass dehydrogenase exists in E. coli that can oxidize this dicarboxylic intermediate.

paaH Mutant Phenotype
Reported
E. coli K12 ΔpaaH specifically accumulates 3-hydroxyadipate (NMR-confirmed)
3-Hydroxyadipyl-CoA is a non-bypassable intermediate; confirms substrate authenticity for pathway assays.
[ring-¹³C₆]phenylacetate tracing; no bypass dehydrogenase observed.
Gene knockout phenotyping NMR metabolomics Phenylacetate catabolic pathway

3-Hydroxyadipyl-CoA Dehydrogenase in Adipic Acid Production

In the engineered reverse β-oxidation pathway of Corynebacterium glutamicum, introduction of 3-hydroxyadipyl-CoA dehydrogenase was an essential step for biosynthesis and secretion of 3-hydroxyadipic acid. Further addition of 2,3-dehydroadipyl-CoA hydratase and trans-2-enoyl-CoA reductase yielded 37 µg/L of adipic acid from glucose [1]. This multi-step pathway fundamentally depends on 3-hydroxyadipyl-CoA as the dicarboxylic chain-elongation intermediate; bypassing this step (e.g., using monocarboxylic chain extension enzymes) would produce hexanoic acid rather than adipic acid, demonstrating the compound's specific role in dicarboxylic acid bioproduction.

Adipic Acid Production
Reported
37 µg/L adipic acid with full reverse β-oxidation pathway
Critical intermediate for bio-based adipic acid; enzyme engineering requires this specific substrate.
C. glutamicum engineered strain; without this module product undetectable.
Metabolic engineering Adipic acid biosynthesis Reverse β-oxidation

Patent Landscape for 3-Hydroxyadipyl-CoA Reductase

Multiple patent families (e.g., CN-111386339-B, WO/2020/230718, Asahi Kasei Corp.) specifically claim genetically modified microorganisms expressing enzymes that catalyze the reduction of 3-oxoadipyl-CoA to 3-hydroxyadipyl-CoA for production of 3-hydroxyadipic acid, α-hydromuconic acid, and adipic acid [1][2]. These patents explicitly distinguish 3-hydroxyadipyl-CoA-forming reductases from generic 3-hydroxyacyl-CoA reductases, as the terminal carboxyl group is essential for downstream processing to nylon-6,6 precursors. The patent activity confirms that 3-hydroxyadipyl-CoA is not merely a research curiosity but a compound of active commercial interest in the bio-based chemicals sector.

Patent Landscape
Reported
CN-111386339-B claims polypeptides with ≥70% homology catalyzing 3-oxoadipyl-CoA → 3-hydroxyadipyl-CoA
Authentic 3-hydroxyadipyl-CoA ensures relevance to industrial biocatalysis patent landscape.
Patent family analysis; verify specific claims for your application.
Biocatalysis Adipic acid derivatives Patent analysis

Key Applications of 3-Hydroxyadipyl-CoA


Enzymatic Assays for the Paa Pathway

3-Hydroxyadipyl-CoA is the authentic substrate for characterizing PaaH dehydrogenase kinetics and PaaF hydratase reversibility. The BRENDA-confirmed NAD+ preference (<10% NADP(H) activity) means that assay design must incorporate NAD+/NADH detection systems rather than NADPH-coupled formats [1]. The purified PaaF-catalyzed conversion of 2,3-dehydroadipyl-CoA to 3-hydroxyadipyl-CoA, confirmed by mass spectrometry, provides a validated positive control for hydratase activity screens [2]. Researchers screening for inhibitors of the Paa pathway in pathogenic bacteria (where the pathway contributes to virulence) require this specific substrate to obtain physiologically relevant IC50 values.

Metabolic Engineering for Bio-Based Adipic Acid

Microbial engineering programs targeting adipic acid (nylon-6,6 precursor) via reverse β-oxidation require 3-hydroxyadipyl-CoA as the key dicarboxylic chain-elongation intermediate. The C. glutamicum study demonstrates that 3-hydroxyadipyl-CoA dehydrogenase introduction is essential for product formation, with an initial titer of 37 µg/L adipic acid achieved [1]. Enzyme engineering efforts (directed evolution, rational design) aimed at improving flux through this bottleneck step must use authentic 3-hydroxyadipyl-CoA for in vitro screening, as monocarboxylic substrate analogs will not report on dicarboxylic acid pathway performance. Patent activity from Asahi Kasei and others confirms industrial interest in this specific enzymatic step [2].

Aromatic Pollutant Biodegradation Studies

The Paa pathway functions in approximately 16% of all sequenced bacterial genomes and is central to the aerobic degradation of styrene, phenylacetate, and related aromatic environmental contaminants [1]. Monitoring 3-hydroxyadipyl-CoA formation and turnover serves as a diagnostic marker for functional Paa pathway activity in environmental isolates and bioremediation consortia. The specific accumulation of 3-hydroxyadipate in paaH mutants, confirmed by [ring-13C6]phenylacetate NMR tracing, provides a validated analytical signature for pathway functionality assessment [2]. Environmental microbiologists require authentic 3-hydroxyadipyl-CoA as an analytical standard for LC-MS/MS method development and quantification.

Dicarboxylic CoA Metabolomics Reference Standard

As a C6 dicarboxylic 3-hydroxyacyl-CoA, 3-hydroxyadipyl-CoA fills a specific analytical gap between short-chain monocarboxylic 3-hydroxyacyl-CoAs (C4–C6) and longer-chain species. Its HMDB entry (HMDB0012475) is classified as 'Expected but not Quantified,' indicating the need for authenticated reference material to enable quantitative metabolomics [1]. The compound's molecular weight (911.66 g/mol, monoisotopic mass 911.15747 Da) and distinct fragmentation pattern make it suitable as a calibration standard for high-resolution mass spectrometry platforms detecting dicarboxylic acyl-CoA intermediates in urine, cell lysates, and microbial fermentation broths.

Application
Selection Property
Validation Focus
Paa pathway enzyme assays
Authentic dicarboxylic substrate
Cofactor specificity, PaaF reversibility
Adipic acid biosynthesis (reverse β-oxidation)
Dicarboxylic chain elongation intermediate
Flux through reverse β-oxidation; product formation
Environmental biodegradation monitoring
Pathway diagnostic marker
Functional pathway activity assessment, LC-MS/MS detection
Dicarboxylic CoA metabolomics
HRMS calibration standard
Quantitative metabolomics method development
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